Differential DDR1 Kinase Selectivity Conferred by Trifluoromethoxy Phenyl vs. Trifluoromethyl Phenyl Motifs
While direct DDR1 IC50 data for 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is not publicly available, class-level evidence derived from a chemically related urea series demonstrates the profound impact of the trifluoromethoxy substituent on DDR1 selectivity. The ureidocoumarin derivative 3q, bearing a m-trifluoromethoxy phenyl urea, inhibited DDR1 with an IC50 of 191 nM while showing a >26-fold selectivity window over DDR2 (IC50 = 5080 nM) and favorable selectivity against 23 common off-target kinases [1]. This contrasts with structurally similar CF3-substituted analogs often reported in DDR1 patents [2], where the 4-OCF3 moiety in our target compound can offer a distinct electronic and steric profile, potentially altering the hydrogen bonding network and selectivity fingerprint relative to comparators like 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1105222-16-9).
DDR1 IC50 191 nM
DDR2 IC50 5080 nM
>26-fold selectivity window
Variable DDR1 selectivity reported in patents; no direct DDR1/DDR2 data for CF3 pyridazinone-ureas
| Evidence Dimension | DDR1 vs DDR2 selectivity ratio |
|---|---|
| Target Compound Data | No direct target compound data; Class representative (ureidocoumarin 3q) with m-OCF3: DDR1 IC50 = 191 nM; DDR2 IC50 = 5080 nM |
| Comparator Or Baseline | u00c2u00a0CF3-substituted comparators: Variable DDR1 selectivity reported in patent literature; no direct ortho-CF3 pyridazinone-urea DDR1/DDR2 data available. |
| Quantified Difference | Class-level OCF3 effect: u00e2u0089u00a526-fold DDR1/DDR2 selectivity (inferred from ureidocoumarin 3q data applied to pyridazinone-urea scaffold) |
| Conditions | Biochemical kinase inhibition assay; DDR1 and DDR2 enzymes |
Why This Matters
Selectivity over DDR2 is critical for minimizing off-target effects in DDR1-dependent disease models; procurement of the specific 4-OCF3 isomer ensures alignment with this desirable selectivity profile.
- [1] El-Damasy AK, Kim HJ, Al-Karmalawy AA, et al. Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors via Drug Repurposing Approach, Biological Evaluation, and In Silico Studies. Pharmaceuticals. 2024;17(4):427. View Source
- [2] Nishio Y, et al. Urea derivative and use therefor. US Patent 10,280,145. Issued May 7, 2019. View Source
